S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate
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Overview
Description
S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate: is an organosulfur compound that belongs to the class of carbamothioates It is characterized by the presence of a methylsulfanyl group attached to an ethyl chain, which is further connected to a dimethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate typically involves the reaction of dimethylcarbamothioic chloride with 2-(methylsulfanyl)ethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as alkyl halides can replace the methylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Alkyl halides; reactions may require the presence of a base and are conducted under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry: S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms and functions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pesticides. Its chemical properties make it suitable for formulations that require stability and efficacy.
Mechanism of Action
The mechanism of action of S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity by forming a covalent bond with the thiol group of cysteine residues. This interaction disrupts the normal function of the enzyme, leading to a decrease in its catalytic activity.
Comparison with Similar Compounds
S-methyl N,N-dimethylcarbamothioate: Similar in structure but with a methyl group instead of the ethyl chain.
4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile: Contains a pyridine ring with a methylsulfanyl group.
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds have a dihydropyrimidine ring with a methylsulfanyl group.
Uniqueness: S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl chain provides additional flexibility and potential for interactions compared to similar compounds with shorter chains or different ring structures.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
CAS No. |
63555-18-0 |
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Molecular Formula |
C6H13NOS2 |
Molecular Weight |
179.3 g/mol |
IUPAC Name |
S-(2-methylsulfanylethyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C6H13NOS2/c1-7(2)6(8)10-5-4-9-3/h4-5H2,1-3H3 |
InChI Key |
QJOTXLAYKAWFNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SCCSC |
Origin of Product |
United States |
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